molecular formula C9H10BrClO2 B8474694 2-Bromo-1-(2-chloroethoxy)-4-methoxybenzene

2-Bromo-1-(2-chloroethoxy)-4-methoxybenzene

Cat. No. B8474694
M. Wt: 265.53 g/mol
InChI Key: RZAYGNVLYXZLCP-UHFFFAOYSA-N
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Patent
US06353116B1

Procedure details

To a solution of 2-bromo-4-methoxyphenol (20.00 g, 98.04 mmol) in 1,2-di-chloroethane (50.00 mL, 0.63 mol) was added sodium hydroxide (12.00 g, 0.29 mol) and benzyltriethylammonium chloride (3.00 g) in water (150 mL). The mixture was stirred at reflux for 24 h and extracted with ethyl acetate (3×150 mL). The combined organic extracts were washed with brine and dried (Na2SO4). After removing the solvent under reduced pressure, flash chromatography (1:1 diethyl ether/hexane) of the residue gave 14.20 g (66% over two steps) of the title compound as a yellow oil: 1H NMR (250 MHz, CDCl3) d 7.09 (d, 1H), 6.82-6.72 (m, 2H), 4.27 (t, 2H), 3.75 (t, 3H), 3.71 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[OH:10].[Cl:11][CH2:12][CH2:13]Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[O:10][CH2:13][CH2:12][Cl:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)OC)O
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCCl
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, flash chromatography (1:1 diethyl ether/hexane) of the residue

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)OC)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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